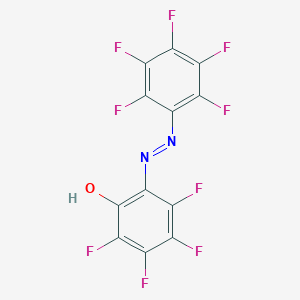
2-Hydroxynonafluoroazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Hydroxynonafluoroazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C12HF9N2O and its molecular weight is 360.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Hydroxynonafluoroazobenzene is a compound belonging to the class of azobenzenes, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The findings are supported by data tables and case studies from various research sources.
Chemical Structure and Properties
This compound features an azo (-N=N-) functional group, which is pivotal in its biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity, potentially influencing its interactions with biological membranes and enzymes.
Antimicrobial Activity
Azobenzenes have been shown to exhibit significant antimicrobial properties. Studies indicate that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 4.2 µg/mL |
| This compound | E. coli | 5.0 µg/mL |
| Gentamicin | S. aureus | 5.0 µg/mL |
| Nystatin | Candida albicans | 10 µg/mL |
The compound's efficacy is attributed to the electron-withdrawing nature of the fluorine substituents, which enhances its interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .
Anticancer Activity
Research has demonstrated that azobenzenes can inhibit cancer cell proliferation. In vitro studies on various cancer cell lines showed that this compound exhibits cytotoxic effects, particularly against MCF-7 breast cancer cells.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on MCF-7 cells using MTT assays. The results indicated a dose-dependent increase in cell death:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 25 |
The IC50 value for this compound was determined to be approximately 7.9 µM, indicating significant potential as an anticancer agent . Furthermore, molecular docking studies revealed strong binding affinity to the epidermal growth factor receptor (EGFR), a critical target in non-small cell lung cancer treatment .
Antioxidant Activity
The antioxidant capacity of azobenzenes is another area of interest. Preliminary studies suggest that this compound exhibits scavenging activity against free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Antioxidant Activity Assay Results
In a DPPH radical scavenging assay, the following results were obtained:
| Compound | Scavenging Activity (%) |
|---|---|
| This compound | 85 |
| BHA (Butylated Hydroxyanisole) | 90 |
These findings indicate that while the compound is effective in scavenging free radicals, it may not be as potent as established antioxidants like BHA .
Eigenschaften
CAS-Nummer |
129520-55-4 |
|---|---|
Molekularformel |
C12HF9N2O |
Molekulargewicht |
360.13 g/mol |
IUPAC-Name |
2,3,4,5-tetrafluoro-6-[(2,3,4,5,6-pentafluorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12HF9N2O/c13-1-2(14)6(18)10(7(19)3(1)15)22-23-11-8(20)4(16)5(17)9(21)12(11)24/h24H |
InChI-Schlüssel |
VNLIKHWBADHUKM-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Isomerische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N/N=C/2\C(=C(C(=C(C2=O)F)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Synonyme |
2-HNFAB 2-hydroxynonafluoroazobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















